Pyridinium toluene-4-sulphonate
Overview
Description
Synthesis Analysis
The synthesis of pyridinium toluene-4-sulphonate involves the reaction of toluene-p-sulphonyl chloride with pyridine, leading to the production of N-(5α-cholest-1-en-3α-yl)-pyridinium tosylate among other products. This process showcases the reactivity of pyridine towards sulphonyl chloride under specific conditions, yielding a variety of rearrangement products including the desired pyridinium salt (Laing & Sykes, 1968).
Molecular Structure Analysis
The molecular structure of pyridinium toluene-4-sulphonate derivatives has been elucidated through various analytical techniques. For example, the crystal structure of a related compound, [{Rh2(6-methylpyridin-2-olato)3(p-MeC6H4SO2O)}2]·Et2O, demonstrates the bridging capability of the toluene-p-sulphonate ligand across a metal-metal bond, offering insights into the structural aspects of sulphonate-bearing pyridinium compounds (Clegg, Akhter, & Garner, 1984).
Chemical Reactions and Properties
Pyridinium toluene-4-sulphonate participates in various chemical reactions, exhibiting a wide range of chemical properties. It has been involved in sulphonylation reactions, demonstrating its utility as a reagent in the introduction of sulfonyl groups to heteroaromatic N-oxides under mild, metal-free conditions (Sun et al., 2015). Furthermore, it is used in the synthesis of complex molecules such as poly[N-(4-pyridinium dichromate)-p-styrene sulphonamide], which is an efficient reagent for the oxidation of alcohols (Khazaei, Mehdipour, & Yadegari, 2004).
Physical Properties Analysis
The physical properties of pyridinium toluene-4-sulphonate and its derivatives are crucial for their applications in material science and organic synthesis. Although specific studies detailing the physical properties of pyridinium toluene-4-sulphonate were not identified, research on similar compounds provides insights into their solubility, thermal stability, and conductive behaviors, which are essential for their application in polymer science and electronics.
Chemical Properties Analysis
The chemical properties of pyridinium toluene-4-sulphonate are defined by its reactivity towards nucleophiles, its ability to undergo various substitution reactions, and its role as a catalyst or reagent in organic transformations. Its involvement in the synthesis of metal complexes illustrates its utility in coordination chemistry and its potential for creating novel materials with enhanced catalytic and pharmaceutical applications (Orie, Ike, & Nzeneri, 2021).
Scientific Research Applications
Electrochemical and Conductive Polymer Studies
One significant application of PTS is in the development of conductive polymers. For instance, PTS has been utilized as an electrolyte to enhance the conductivity and electrochemical properties of polyaniline and poly(o-toluidine) thin films. These materials have shown promising applications in sensors, supercapacitors, and other electronic devices due to their improved electrochemical stability and conductive properties when synthesized in the presence of organic sulphonic acids like PTS (Borole et al., 2004; Borole et al., 2006).
Future Directions
The lipid analogues of PPTS were examined for catalyzing the condensation of an equimolar mixture of carboxylic acids and alcohols under mild conditions without removal of water . The introduction of a lipid chain and nitro group significantly improved the activity of PPTS and led to selectivity at suppressing elimination side reactions of alcohols . This suggests that modifications to the PPTS structure could lead to improved catalytic activity and selectivity in future applications.
properties
IUPAC Name |
4-methylbenzenesulfonic acid;pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYVRSLAEXCVBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066952 | |
Record name | Pyridine, 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 4-methylbenzenesulfonate | |
CAS RN |
24057-28-1 | |
Record name | Pyridinium p-toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24057-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 4-methyl-, compd. with pyridine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024057281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridinium toluene-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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